4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic carboxamide compound featuring a 1,3-thiazole core substituted with a methyl group at position 4, a pyrrole ring at position 2, and a carboxamide-linked 3-(1,2-oxazol-4-yl)propyl chain.
Properties
IUPAC Name |
4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-11-13(22-15(18-11)19-7-2-3-8-19)14(20)16-6-4-5-12-9-17-21-10-12/h2-3,7-10H,4-6H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWDDECKMZINSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCC3=CON=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole and oxazole rings. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include thionyl chloride, pyrrole, and oxazole derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycle Variations
The compound shares structural motifs with several carboxamide derivatives in the evidence:
Key Observations :
- Core Heterocycle: The thiazole core in the target compound contrasts with pyrazole-based analogues (e.g., 3a).
- Substituent Effects : The 1,2-oxazole substituent in the target compound differs from the 1,2,4-oxadiazole in and . Oxadiazoles are stronger electron-withdrawing groups, which may improve binding affinity in biological targets but reduce synthetic yields .
Physicochemical Properties
Limited data on the target compound necessitates inferences from analogues:
Research Implications and Gaps
- Biological Activity: Pyrazole carboxamides in are unexplored for bioactivity, but thiazole-oxazole hybrids are often explored as kinase inhibitors or antimicrobial agents.
- Data Limitations : Direct spectral or biological data for the target compound is absent in the evidence. Further studies should prioritize synthesis, NMR/MS characterization, and solubility profiling.
Biological Activity
The compound 4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative with potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial properties, mechanism of action, and toxicity profiles based on diverse research findings.
Chemical Structure
The chemical structure of the compound is characterized by a thiazole ring fused with an oxazole and a pyrrole moiety. This unique combination may contribute to its biological activities.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. Notably, it has demonstrated significant inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacterial Strain | IC50 (µM) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 5.5 | 0.008 |
| Staphylococcus aureus | 0.012 | 0.008 |
| Streptococcus pneumoniae | 0.03 | 0.06 |
The compound exhibited an IC50 value of 5.5 µM against E. coli, indicating potent inhibitory activity compared to traditional antibiotics like ampicillin and streptomycin . Furthermore, the minimal inhibitory concentration (MIC) values suggest that it is effective at low concentrations, reinforcing its potential as a new antibacterial agent.
The mechanism by which this compound exerts its antibacterial effects involves the simultaneous inhibition of two intracellular targets: DNA gyrase and topoisomerase IV. This dual-target approach enhances its efficacy and reduces the likelihood of resistance development . The selectivity towards bacterial isoforms without affecting human topoisomerase II suggests a favorable safety profile.
Toxicity Studies
Toxicity assessments conducted on human liver cell lines (HepG2) revealed that the compound exhibits low toxicity, making it a promising candidate for further development in medicinal chemistry . The lack of significant cytotoxic effects at therapeutic concentrations indicates a favorable therapeutic index.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives, including the compound . The study focused on evaluating their antibacterial potency and mechanism of action through both in vitro and in vivo models .
Case Study Findings:
- In Vitro Efficacy : The compound showed remarkable antibacterial activity against multidrug-resistant strains.
- In Vivo Efficacy : Animal models treated with the compound exhibited reduced bacterial load and improved survival rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
